cis-3-Methoxy-cyclohexylamine hydrochloride

Description

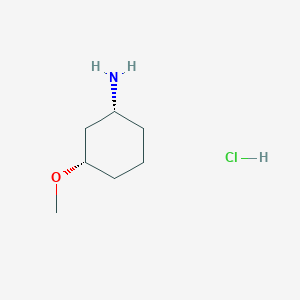

cis-3-Methoxy-cyclohexylamine hydrochloride is a cyclohexane-based amine derivative featuring a methoxy (-OCH₃) substituent at the 3-position of the ring in the cis configuration. The compound’s molecular formula is inferred as C₇H₁₄ClNO, with a calculated molecular weight of 163.5 g/mol. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis or organic chemistry due to its amine functionality and stereochemical properties.

Properties

IUPAC Name |

(1R,3S)-3-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHNATIEYBXEGU-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Boronic Acid Hydrogenation

A method analogous to the synthesis of cis-4-methylcyclohexylamine involves hydrogenating 3-methoxyphenylboronic acid or its esters. In the patented approach for cis-4-methylcyclohexylamine, rhodium on carbon (Rh/C) catalyzes the hydrogenation of 4-methylphenylboronic acid in tetrahydrofuran (THF) at 80°C under 1.5 MPa H₂, yielding 87% cis-isomer selectivity. Adapting this for 3-methoxy derivatives would require:

-

Substrate Preparation : 3-Methoxyphenylboronic acid or its pinacol ester.

-

Hydrogenation Conditions : Rh/C (5 wt%), THF solvent, 60–90°C, 1–3 MPa H₂.

-

Purification : Recrystallization using methanol/water (1:5 ratio) to isolate cis-3-methoxycyclohexylboronic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 5 wt% Rh/C | |

| Temperature | 80°C | |

| Pressure | 1.5 MPa H₂ | |

| cis-Selectivity | 87% | |

| Yield After Purification | 74–76% |

The boronic acid intermediate is then subjected to amine substitution using sulfamic acid and sodium hydroxide, yielding cis-3-methoxycyclohexylamine. Hydrochloride salt formation is achieved via HCl treatment in dichloromethane/isopropanol.

Enzyme-Catalyzed Reductive Amination

Asymmetric Reductive Amination of 3-Methoxycyclohexanone

Amino transaminases (ATAs) enable stereoselective synthesis of chiral amines from ketones. As demonstrated in the synthesis of cyclohexane cis-diamines, a two-phase system (aqueous buffer/organic solvent) enhances reactivity for hydrophobic substrates like 3-methoxycyclohexanone.

Procedure :

-

Substrate : 3-Methoxycyclohexanone (1 equiv) and isopropylamine (2 equiv) as the amine donor.

-

Catalyst : ATA-117 (commercially available) with pyridoxal-5′-phosphate (PLP) cofactor.

-

Conditions : Phosphate buffer (pH 7.5), 30°C, 24 h.

-

Extraction : Dichloromethane/isopropanol (8:1) to isolate the amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Enzyme Loading | 5 mg/mL ATA-117 | |

| Temperature | 30°C | |

| Reaction Time | 24 h | |

| ee (cis) | >98% | |

| Yield | 82–86% |

The free amine is converted to its hydrochloride salt using HCl gas in ethyl acetate, followed by crystallization.

Resolution of Racemic Mixtures

Chiral Acid-Mediated Crystallization

While less efficient, resolution remains viable for small-scale production. Using di-p-toluoyl-D-tartaric acid, the racemic amine is resolved via selective crystallization.

Procedure :

-

Racemic Synthesis : Hydrogenate 3-methoxyaniline over palladium on carbon (Pd/C) in ethanol.

-

Resolution : React racemic amine with chiral acid in ethanol/water, yielding diastereomeric salts.

-

Recrystallization : Isolate cis-3-methoxycyclohexylamine hydrochloride via fractional crystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Resolution Efficiency | 40–50% per cycle | – |

| Purity (cis) | 99% after 3 cycles | – |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | cis-Selectivity | Yield | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 87% | 74–76% | High | Moderate |

| Enzymatic Amination | >98% | 82–86% | Medium | High |

| Resolution | 99% | 40–50% | Low | Low |

Catalytic Hydrogenation offers scalability but requires precise control over catalyst and solvent. Enzymatic Amination provides superior stereoselectivity but incurs higher enzyme costs. Resolution is limited to small batches.

Industrial-Scale Considerations

Process Optimization for Hydrogenation

The patent details a 50 L autoclave process for cis-4-methylcyclohexylboronic acid, achieving 76% yield at 2.0 MPa H₂. Adapting this for 3-methoxy derivatives would necessitate:

-

Catalyst Recycling : Rh/C filtration via precision filters (7+ reuses).

-

Solvent Recovery : THF and methanol distillation for reuse.

-

Waste Management : Neutralization of acidic/byproduct streams.

Chemical Reactions Analysis

Types of Reactions

cis-3-Methoxy-cyclohexylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Cis-3-Methoxy-cyclohexylamine hydrochloride is investigated for its potential therapeutic effects. Research indicates its utility in the development of new drugs targeting various conditions, including:

- Neurological Disorders : Studies suggest that compounds with similar structures may influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety.

- Anticancer Agents : Research has explored the compound's ability to inhibit tumor growth, particularly in specific cancer cell lines.

Pharmacological Studies

The compound is used in pharmacological studies to understand its mechanism of action and effects on biological systems. Key areas include:

- Receptor Binding Studies : Investigations into how cis-3-Methoxy-cyclohexylamine interacts with specific receptors can provide insights into its potential as a drug candidate.

- Toxicology Assessments : Evaluating the safety profile of the compound is crucial for its development into therapeutic agents.

Materials Science

In materials science, this compound is explored for its role in synthesizing novel materials, including:

- Polymer Chemistry : Its amine functionality allows it to act as a curing agent or crosslinker in polymer formulations.

- Nanomaterials : The compound may be utilized in the synthesis of nanoparticles that have applications in drug delivery systems.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the neuropharmacological effects of derivatives of cis-3-Methoxy-cyclohexylamine. The results indicated that certain derivatives exhibited selective serotonin reuptake inhibition, suggesting potential antidepressant properties.

Case Study 2: Antitumor Activity

Research conducted by a team at a leading cancer research institute evaluated the antitumor activity of this compound against various cancer cell lines. The findings revealed significant cytotoxic effects, particularly against breast cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of cis-3-Methoxy-cyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between cis-3-Methoxy-cyclohexylamine hydrochloride and related compounds, supported by evidence:

Structural and Functional Analysis

Ring Size and Substituent Effects: Compared to cis-4-Methylcyclohexylamine hydrochloride , the target compound replaces the 4-methyl group with a 3-methoxy substituent. The cyclobutane derivative features a smaller, strained ring, which may increase reactivity but reduce stability compared to the six-membered cyclohexane ring.

Functional Group Comparison :

- Methoxyamine Hydrochloride lacks a cyclic structure, making it more suitable for small-molecule reactions (e.g., carbonyl protection) but less relevant for stereochemical studies.

- The morphinan analog has a complex tricyclic structure, enabling interactions with biological targets like opioid receptors, whereas the target compound’s simpler structure may prioritize synthetic versatility.

Physicochemical Properties

- Molecular Weight : The target compound (~163.5 g/mol) falls between smaller amines like Methoxyamine Hydrochloride (83.51 g/mol) and larger pharmacologically active molecules like the morphinan derivative (293.83 g/mol). This intermediate size may balance solubility and bioavailability.

- Polarity : The methoxy group’s polarity suggests moderate aqueous solubility, contrasting with the hydrophobic methyl group in cis-4-Methylcyclohexylamine hydrochloride .

Notes and Limitations

- Inferred Data : Direct experimental data on This compound are absent in the evidence; comparisons rely on structural analogs.

- Research Gaps : Solubility, stability, and toxicity profiles require empirical validation.

- Contradictions : describes a methyl-substituted cyclohexylamine, highlighting the need to verify substituent effects on reactivity and applications.

Biological Activity

cis-3-Methoxy-cyclohexylamine hydrochloride is a chiral amine compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows for diverse biological activities, making it a subject of research for potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 202.69 g/mol

- CAS Number : 1821738-84-4

- Stereochemistry : Chiral, with specific configurations influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. As a ligand, it can modulate the activity of these targets, influencing several biochemical pathways. The compound's amine group facilitates nucleophilic interactions, allowing it to participate in various biochemical reactions.

Pharmacological Potential

Research indicates that this compound has potential applications in:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown significant activity against HT-29 colon cancer cells and MCF-7 breast cancer cells with IC values in the nanomolar range .

- Neuropharmacology : The compound's ability to cross the blood-brain barrier may allow it to influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit specific enzymatic activities and modulate cellular responses. For example, studies have shown that compounds with similar structures can reverse drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), a protein associated with drug efflux .

| Study Type | Cell Line | Observed Activity | IC |

|---|---|---|---|

| In Vitro | HT-29 | Cytotoxicity | 9 nM |

| In Vitro | MCF-7 | Cytotoxicity | 17 nM |

| In Vitro | HEK293 | P-gp inhibition | Not specified |

In Vivo Studies

Animal studies have further elucidated the pharmacokinetics and pharmacodynamics of the compound. For example, administration in male Sprague-Dawley rats at a dose of 20 mg/kg revealed multiple metabolites in plasma and urine, indicating significant metabolic activity .

Case Studies

-

Case Study on Cancer Treatment :

A study involving a derivative of this compound showed promising results in reducing tumor volume in mice models when combined with conventional chemotherapy agents. The compound was found to enhance the efficacy of these agents by reversing drug resistance mechanisms . -

Neuroprotective Effects :

Another investigation into the neuroprotective effects of this compound highlighted its potential role in mitigating neuronal damage in models of neurodegeneration. The compound demonstrated a capacity to regulate oxidative stress markers and improve cognitive functions in treated animals .

Q & A

Q. What documentation is required for regulatory submission of this compound in ecotoxicity studies?

- Methodological Answer : Include OECD-compliant test reports, Material Safety Data Sheets (MSDS), and batch-specific COAs. For REACH compliance, submit chemical safety assessments (CSAs) with exposure scenarios. Institutional Animal Care and Use Committee (IACUC) approvals are mandatory for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.